(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone
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Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18ClFN2O3 and its molecular weight is 400.83. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone, often referred to as a complex isoxazole derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and virology. This article reviews existing literature on its biological activity, including findings from various studies, synthesis methods, and potential applications.
Chemical Structure and Properties
This compound features a unique combination of isoxazole and azetidine moieties, contributing to its diverse biological effects. The molecular formula is C18H19ClFN3O4 with a molecular weight of 427.88 g/mol. The presence of halogen substituents enhances its pharmacological profile by influencing the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
4e | MCF-7 | 5.36 | Induces S phase arrest |
4i | HepG2 | 2.32 | Induces G2/M phase arrest |
5e | MCF-7 | 3.77 | Inhibits apoptosis via Bax/Bcl-2 modulation |
The mechanism of action involves inducing cell cycle arrest and increasing the Bax/Bcl-2 ratio, which promotes apoptosis in cancer cells .
Antiviral Activity
The compound has also been studied for its antiviral properties, particularly against influenza viruses. Piperazine analogs related to this compound have shown broad-spectrum antiviral activity, suggesting potential therapeutic applications in treating viral infections .
Study on Anticancer Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives and evaluated their anticancer properties. The most potent compounds demonstrated IC50 values comparable to established chemotherapeutics like 5-Fluorouracil, indicating their potential as effective anticancer agents .
Study on Antiviral Properties
Another study highlighted the synthesis of piperazine derivatives from isoxazole frameworks. These derivatives exhibited significant antiviral activity against influenza A virus, showcasing the versatility of the compound's structure in targeting different biological pathways .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3/c1-13-19(20(24-28-13)17-4-2-3-5-18(17)22)21(26)25-10-14(11-25)12-27-16-8-6-15(23)7-9-16/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKULYWYCFNOMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.